molecular formula C21H29N5O6 B12831042 ethyl 2-[4-[[(5R)-3-[4-[(Z)-N'-methoxycarbonylcarbamimidoyl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]piperazin-1-yl]acetate

ethyl 2-[4-[[(5R)-3-[4-[(Z)-N'-methoxycarbonylcarbamimidoyl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]piperazin-1-yl]acetate

Cat. No.: B12831042
M. Wt: 447.5 g/mol
InChI Key: YNBHAPKHWDNTMZ-QGZVFWFLSA-N
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Description

Ethyl 2-[4-[[(5R)-3-[4-[(Z)-N’-methoxycarbonylcarbamimidoyl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]piperazin-1-yl]acetate is a complex organic compound with a unique structure that includes an oxazolidinone ring, a piperazine ring, and a methoxycarbonylcarbamimidoyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[4-[[(5R)-3-[4-[(Z)-N’-methoxycarbonylcarbamimidoyl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]piperazin-1-yl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, including different solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce a more oxidized form of the compound, while reduction may yield a more reduced form. Substitution reactions can result in a wide variety of products depending on the substituents introduced .

Scientific Research Applications

Ethyl 2-[4-[[(5R)-3-[4-[(Z)-N’-methoxycarbonylcarbamimidoyl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]piperazin-1-yl]acetate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as antimicrobial or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-[4-[[(5R)-3-[4-[(Z)-N’-methoxycarbonylcarbamimidoyl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]piperazin-1-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in cellular processes and pathways, resulting in the compound’s observed effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Ethyl 2-[4-[[(5R)-3-[4-[(Z)-N’-methoxycarbonylcarbamimidoyl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]piperazin-1-yl]acetate can be compared with other similar compounds, such as:

    Ethyl 2-[4-[[(5R)-3-[4-[(Z)-N’-methoxycarbonylcarbamimidoyl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]piperazin-1-yl]propanoate: Similar structure but with a propanoate group instead of an acetate group.

    Ethyl 2-[4-[[(5R)-3-[4-[(Z)-N’-methoxycarbonylcarbamimidoyl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]piperazin-1-yl]butanoate: Similar structure but with a butanoate group instead of an acetate group.

Properties

Molecular Formula

C21H29N5O6

Molecular Weight

447.5 g/mol

IUPAC Name

ethyl 2-[4-[[(5R)-3-[4-[(Z)-N'-methoxycarbonylcarbamimidoyl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]piperazin-1-yl]acetate

InChI

InChI=1S/C21H29N5O6/c1-3-31-18(27)14-25-10-8-24(9-11-25)12-17-13-26(21(29)32-17)16-6-4-15(5-7-16)19(22)23-20(28)30-2/h4-7,17H,3,8-14H2,1-2H3,(H2,22,23,28)/t17-/m1/s1

InChI Key

YNBHAPKHWDNTMZ-QGZVFWFLSA-N

Isomeric SMILES

CCOC(=O)CN1CCN(CC1)C[C@@H]2CN(C(=O)O2)C3=CC=C(C=C3)/C(=N/C(=O)OC)/N

Canonical SMILES

CCOC(=O)CN1CCN(CC1)CC2CN(C(=O)O2)C3=CC=C(C=C3)C(=NC(=O)OC)N

Origin of Product

United States

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